molecular formula C11H11BO3 B009833 (2-methoxynaphthalen-1-yl)boronic Acid CAS No. 104116-17-8

(2-methoxynaphthalen-1-yl)boronic Acid

Cat. No.: B009833
CAS No.: 104116-17-8
M. Wt: 202.02 g/mol
InChI Key: NHVWTZOWDLOBBS-UHFFFAOYSA-N
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Description

(2-methoxynaphthalen-1-yl)boronic acid, also known as 2-MNB, is a boronic acid derivative of naphthalene. It is a versatile chemical that has a variety of uses in scientific research. It can be used in organic synthesis, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies. The purpose of

Scientific Research Applications

  • Fluorescent Labeling in HPLC Analysis : 2-Bromoacetyl-6-methoxynaphthalene, a related compound, serves as a useful fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids. This application is relevant in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

  • Identification of Thiols in Pharmaceuticals : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid can identify important thiols in pharmaceuticals by producing fluorescent adducts for separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Catalysis in Asymmetric Transfer Hydrogenation : Novel boron complexes, which may include derivatives of boronic acid, can efficiently catalyze asymmetric transfer hydrogenation of aromatic ketones to yield chiral alcohols with high conversion and modest enantioselectivity (Temel, Paşa, & Aydemir, 2015).

  • Determination of Boron in Fertilizers : The color reaction of 1 (2hydroxy-3 methoxybenzylidene amino) 8 hydroxynaphthalene 3,6 disulfonic acid with boron(III) in an acetate buffer medium is effective for determining boron in leaf fertilizer (Wen, 2002).

  • Synthesis of Complex Organic Compounds : Treatment with boron tribromide leads to total demethylation of methoxy groups in arylethanals, resulting in compounds like 2-phenylnaphthalenes or 1,2,9,10-tetrahydro-1,9-epoxydibenzo[a,e]cyclooctenes (Dupont & Cotelle, 1998).

  • HGF-Mimetic Agents : Boron-containing 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives show promise as HGF-mimetic agents, which could have pharmaceutical applications (Das, Tang, & Sanyal, 2011).

  • Non-Steroidal Anti-Inflammatory Properties : The compound (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid displays electronic and vibrational characteristics suitable for HIF1A expression inhibitory activity, indicating potential in non-steroidal anti-inflammatory applications (Sakthivel et al., 2018).

  • Antibacterial Activity : Synthesized derivatives of (2-methoxynaphthalen-1-yl)boronic Acid exhibit promising antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential in antimicrobial applications (Mamatha et al., 2011).

  • Fluorescent Labeling for Diol Compound Determination : Compounds such as 3-[(1-[4-(5, 6-Dimethoxy-1-oxoisoindolin-2-yl)-2-methoxyphenyl] sulfonyl-pyrrolidin-2-yl) carbonylamino] phenylboronic Acid serve as fluorescent labeling reagents for determining diol compounds in HPLC analysis (Terado et al., 2000).

  • Solubility Studies : The solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents like methanol, ethanol, and acetone has been characterized, which is crucial for its application in pharmaceutical formulations (Yan et al., 2009).

Properties

IUPAC Name

(2-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVWTZOWDLOBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400748
Record name (2-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104116-17-8
Record name (2-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104116-17-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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